Cas no 479633-63-1 (4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-[(4-methylbenzene)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-p-toluenesulphonyl-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine,4-chloro-7-[(4-methylphenyl)sulfonyl]-
- 4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(4-methylphenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-toluenesulfonyl-7H-pyrrole[2,3-D]pyrimidine
- 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- Tofacitinib Impurity 09
- 7H-PYRROLO[2,3-D]PYRIMIDINE, 4-CHLORO-7-[(4-METHYLPHENYL)SULFONYL]-
- 4-CHLORO-7-(P-TOLYLSULFONYL)PYRROLO[2,3-D]PYRIMIDINE
- 4-Chloro-7-(toluene-4-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- PubChem12580
- AMTH013
- BTOJSY
- 4-CHLORO-7-[(4-METHYLPHENYL)SULFONYL]-
- C3036
- Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
- 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- PB32814
- 9GB58L7D4M
- NE-0001
- 479633-63-1
- A827409
- 4-chloro-7-(4-methylbenzenesulphonyl)-7H-pyrrolo[2,3-d]pyrimidine
- BTOJSYRZQZOMOK-UHFFFAOYSA-N
- 4-chloro-7-(4-methyl-benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- MFCD09907939
- 4-chloranyl-7-(4-methylphenyl)sulfonyl-pyrrolo[2,3-d]pyrimidine
- CCG-277881
- AKOS015850477
- AM20040542
- BCP10944
- DTXSID00657957
- AC-27053
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine?
- AB3582
- CS-B0636
- FT-0647139
- SY024673
- SCHEMBL1356181
- W-202839
- 4-Chloro-7-(toluene-4-sulfonyl)-7H-pyrrolo[2,3-d]
- oxalylbromide
- 4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine; 4-Chloro-7-(4-methylphenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine; 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine;
- DB-070899
-
- MDL: MFCD09907939
- Inchi: 1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3
- InChI Key: BTOJSYRZQZOMOK-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CN(C2=NC=N1)S(C1C=CC(C)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 307.01800
- Monoisotopic Mass: 307.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.2
- XLogP3: 3.2
Experimental Properties
- Color/Form: No data available
- Density: 1.49
- Melting Point: 145.0 to 149.0 deg-C
- Boiling Point: 505.3°C at 760 mmHg
- Flash Point: 259.4°C
- Refractive Index: 1.696
- PSA: 73.23000
- LogP: 3.71090
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076230-1g |
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 076230-10g |
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 95% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 076230-25g |
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 95% | 25g |
£36.00 | 2022-03-01 | |
| Fluorochem | 076230-100g |
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 95% | 100g |
£119.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122331-100g |
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 98% | 100g |
¥615.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122331-1g |
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 98% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122331-25g |
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 98% | 25g |
¥167.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122331-5g |
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 98% | 5g |
¥46.90 | 2023-09-03 | |
| Chemenu | CM103622-25g |
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 95%+ | 25g |
$51 | 2021-08-06 | |
| Chemenu | CM103622-100g |
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
479633-63-1 | 95%+ | 100g |
$152 | 2021-08-06 |
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Chemical Profile of 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 479633-63-1)
4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, identified by its CAS number 479633-63-1, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of a chloro substituent at the 4-position and a 4-methylbenzenesulfonyl group at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.
The 4-chloro moiety enhances the electrophilicity of the pyrrolopyrimidine core, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. This feature allows for further functionalization, enabling the synthesis of derivatives with tailored biological properties. On the other hand, the 7-(4-methylbenzenesulfonyl) group contributes to the compound's rigidity and stability, which are often desirable characteristics in drug molecules to ensure prolonged biological activity. The combination of these structural elements makes 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine a promising candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on pyrrolopyrimidine derivatives due to their demonstrated efficacy in various disease models. Notably, compounds within this class have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine structure is particularly intriguing because it incorporates elements known to interact favorably with biological targets. For instance, the chloro group can engage in hydrogen bonding or form coordination complexes with metal ions, while the sulfonyl group can modulate receptor binding affinity.
Recent studies have highlighted the potential of 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases without causing widespread off-target effects. The structural features of 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine make it an ideal candidate for such applications.
The sulfonyl group in this compound not only contributes to its molecular rigidity but also serves as a pharmacophore that can interact with polar residues in protein binding pockets. This interaction is critical for achieving high binding affinity and selectivity. Additionally, the presence of a methyl group at the para position of the benzenesulfonyl moiety can further fine-tune the electronic properties of the molecule, influencing its pharmacokinetic behavior. These features collectively contribute to the compound's potential as a lead molecule in drug development.
Advances in computational chemistry have further enhanced the understanding of how 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine interacts with biological targets. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding affinities and identify key interaction sites. These computational approaches complement experimental studies by providing insights into molecular recognition processes at an atomic level. As a result, researchers can design more effective derivatives by optimizing key structural features based on these predictions.
The synthesis of 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the pyrrolopyrimidine core, followed by functionalization at the 4- and 7-positions. The introduction of the chloro group often requires halogenation techniques, while the sulfonylation step involves reacting with appropriate sulfonylating agents under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
The pharmacological profile of 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit specific kinases with high selectivity, suggesting its potential as a therapeutic agent. Additionally, preclinical studies have shown promising results in animal models of cancer, indicating its ability to modulate disease progression effectively. These findings have generated considerable interest among pharmaceutical companies looking to develop new treatments for kinase-driven diseases.
Future directions in research on 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine include exploring its potential as an antiviral or anti-inflammatory agent. The structural framework of this compound allows for modifications that could target other disease-related pathways beyond cancer kinase inhibition. By leveraging computational tools and high-throughput screening techniques, researchers aim to identify novel derivatives with enhanced therapeutic profiles. Such efforts could lead to breakthroughs in treating a wide range of diseases caused by dysregulated cellular processes.
The development of 4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from multiple fields, researchers can accelerate the discovery and optimization process for new therapeutic agents. This collaborative approach is essential for translating laboratory findings into clinical applications that improve patient outcomes.
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